N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
This compound features a quinoline core fused with a [1,3]dioxolo ring system (positions 4,5-g), a 4-methoxybenzoyl group at position 7, an 8-oxo moiety, and an acetamide side chain linked to a 2,4-dimethoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in anticancer and neuroactive agent development, as seen in related quinoline and quinazolinone derivatives .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-34-17-6-4-16(5-7-17)27(32)20-13-30(22-12-25-24(37-15-38-25)11-19(22)28(20)33)14-26(31)29-21-9-8-18(35-2)10-23(21)36-3/h4-13H,14-15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBRNNZNVGLERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Core Heterocycles: The target compound’s [1,3]dioxoloquinoline core differs from quinazolinones () in electronic properties and ring strain.
- Functional Groups : The acetamide linkage is a common feature in neuroactive and anticancer agents (e.g., ), suggesting its role in target binding or metabolic stability.
Contrasts with Analog Syntheses :
- utilizes NaH-mediated alkylation in DMF for thiazepine derivatives, whereas quinoline-based compounds (e.g., ) may require milder conditions due to oxygen-sensitive dioxolo/dioxino rings.
- Anticonvulsant quinazolinones () involve hydrogen peroxide oxidation, a step less relevant to the target compound’s synthesis.
Pharmacological and Functional Insights
- Anticancer Potential: The quinoline scaffold is associated with topoisomerase inhibition (e.g., camptothecin analogs). The 4-methoxybenzoyl group may enhance DNA intercalation, as seen in diphyllin derivatives ().
- Neuroactivity: While the target compound lacks direct GABAergic data, structural parallels to ’s quinazolinones suggest possible CNS activity. However, the dioxolo ring’s electron-donating effects might reduce affinity for GABA receptors compared to electron-withdrawing substituents (e.g., dichlorophenyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
